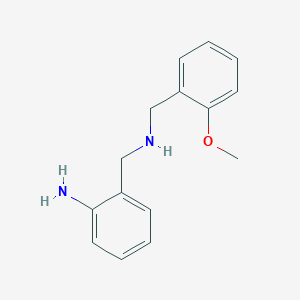

(2-Aminobenzyl)(2-methoxybenzyl)amine

Description

Properties

Molecular Formula |

C15H18N2O |

|---|---|

Molecular Weight |

242.32 g/mol |

IUPAC Name |

2-[[(2-methoxyphenyl)methylamino]methyl]aniline |

InChI |

InChI=1S/C15H18N2O/c1-18-15-9-5-3-7-13(15)11-17-10-12-6-2-4-8-14(12)16/h2-9,17H,10-11,16H2,1H3 |

InChI Key |

CCKANCFCOSODPF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1CNCC2=CC=CC=C2N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted 2-Methoxybenzylamines

(a) N-Ethyl-N-(2-methoxybenzyl)amine

- Structure: Lacks the 2-aminobenzyl group, replaced by an ethyl chain.

- Activity : Exhibits AChE inhibition (IC₅₀ = 6.6 µM) but lower potency than hybrids with carbazole moieties .

- Advantage: Reduced toxicity (non-toxic up to 100 µM in HT-29 cells) and blood-brain barrier (BBB) penetration .

(b) 25-NBOMe Psychoactive Derivatives

- Structure : 2-Methoxybenzyl group attached to phenethylamine cores (e.g., 2C-B-NBOMe).

- Activity: Binds serotonin receptors (5-HT₂A), causing potent hallucinogenic effects (active at sub-milligram doses) .

- Divergence: While structurally similar, NBOMe compounds lack therapeutic targeting of AChE or amyloid-β, highlighting the critical role of the 2-aminobenzyl group in AD drug design .

Hybrid Compounds with Carbazole Moieties

Polyamine Analogues

(a) Methoctramine Derivatives

- Structure : Tetramines with terminal 2-methoxybenzyl groups (e.g., DL6 in ).

- Activity: Promotes pollen tube elongation in plants, demonstrating non-neuronal biological effects .

- Mechanistic Difference : Unlike the target compound, methoctramine derivatives interact with polyamine transporters rather than cholinergic enzymes .

(b) Spermine Analogues (e.g., BD23)

Key Research Findings

- Substituent Position: Ortho-methoxy and amino groups are critical for AChE gorge penetration and receptor binding .

- Synthetic Accessibility : Reductive amination is a common route for N-(2-methoxybenzyl)amine derivatives, enabling scalable production .

Preparation Methods

Procedure and Optimization

In a typical protocol (adapted from):

-

2-Aminobenzaldehyde (0.05 mmol), 2-methoxybenzylamine (0.2 mmol), and Pd nanoparticles (2.0 mg, 13 mol%) are combined in water (10 mL, pH 2.0).

-

The mixture is stirred under a hydrogen balloon at room temperature for 3 hours.

-

Post-reaction, the product is extracted with ethyl acetate, dried over Na₂SO₄, and purified via column chromatography.

Key advantages include mild conditions (room temperature, aqueous media) and high functional group tolerance. However, steric hindrance from the ortho substituents may reduce yields compared to para-substituted analogs.

Imine Condensation Followed by Reduction

This two-step approach first forms an imine intermediate, which is subsequently reduced to the target amine. The method draws from imine chemistry described in and.

Step 1: Imine Formation

Step 2: Sodium Cyanoborohydride Reduction

-

The imine intermediate is treated with NaBH₃CN in methanol at 0°C.

-

After 12 hours, the mixture is quenched with HCl, basified, and extracted to isolate the amine.

This method offers excellent stereocontrol but requires careful handling of moisture-sensitive reagents. Yields for analogous systems range from 56% to 84%.

Multi-Step Synthesis via Protected Intermediates

To mitigate competing reactions, protective group strategies are employed, as demonstrated in for chiral amines.

Pathway Outline

-

2-Methoxybenzylamine is protected as a benzyl imine using benzaldehyde.

-

The protected amine reacts with 2-nitrobenzyl bromide in a nucleophilic substitution.

-

Catalytic hydrogenation (Pd/C, H₂) removes the benzyl group and reduces the nitro group to an amine.

This method ensures sequential functionalization but increases synthetic steps, potentially lowering overall yield.

One-Pot Tandem Reactions

Inspired by, a photocatalyst-free, one-pot synthesis could streamline production:

-

2-Methoxybenzylamine and 2-aminobenzaldehyde undergo condensation in DME at 60°C.

-

The resulting imine is reduced in situ using H₂O as a proton source under visible light irradiation.

While untested for this specific compound, similar protocols achieve yields up to 92% with minimal purification.

Comparative Analysis of Methods

Q & A

Q. What are the optimal synthetic routes for (2-Aminobenzyl)(2-methoxybenzyl)amine, and how can reaction conditions be optimized for yield and purity?

The synthesis of this compound typically involves reductive amination or nucleophilic substitution. For example, reductive amination of 2-methoxybenzaldehyde with 2-aminobenzylamine under hydrogen gas (1 atm) using a palladium/nickel oxide catalyst yields the target compound with high efficiency . Alternatively, nucleophilic substitution between 2-methoxybenzyl chloride and 2-aminobenzylamine in dichloromethane or toluene under reflux with a base (e.g., NaOH) can be employed, though this method may require rigorous purification via recrystallization or column chromatography to remove HCl byproducts . Optimization should focus on solvent choice (polar aprotic solvents enhance nucleophilicity), temperature control (reflux at 80–100°C), and catalyst loading (5–10% Pd/NiO for reductive amination).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be observed?

- NMR :

- ¹H-NMR : Aromatic protons from the 2-aminobenzyl group appear as doublets at δ 6.8–7.3 ppm, while methoxy protons resonate as a singlet at δ 3.8–4.0 ppm. The amine protons (NH) may show broad peaks at δ 1.5–2.5 ppm but can be obscured in DMSO-d₆ due to hydrogen bonding .

- ¹³C-NMR : The methoxy carbon appears at δ 55–57 ppm, and aromatic carbons range from δ 110–150 ppm .

- Mass Spectrometry (MS) : The molecular ion peak ([M+H]⁺) should match the molecular weight (e.g., ~256 g/mol for C₁₅H₁₇N₂O). Fragmentation patterns may include loss of the methoxy group (-31 Da) or cleavage of the benzylamine backbone .

- HPLC : Purity assessment requires reverse-phase HPLC with a C18 column, using acetonitrile/water (70:30) as the mobile phase. Retention times should correlate with standards .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound derivatives to enhance biological activity?

SAR studies should systematically modify substituents and analyze their effects:

- Substituent Position : Replace the methoxy group at the ortho position with electron-withdrawing groups (e.g., -NO₂) to assess changes in receptor binding affinity. For example, fluorination at the para position (as in related compounds) increases metabolic stability .

- Amine Functionalization : Introduce bulkier groups (e.g., piperidine or pyrazole rings) to the benzylamine backbone to evaluate steric effects on enzyme inhibition. Evidence from similar compounds shows that bulky substituents enhance selectivity for serotonin receptors .

- Biological Assays : Use in vitro models (e.g., enzyme inhibition assays for monoamine oxidases) and molecular docking to predict interactions with targets like 5-HT₂ receptors .

Q. What strategies are recommended for resolving contradictions in reported biological activities of this compound across different studies?

Contradictions often arise from variations in assay conditions or impurity profiles. Key strategies include:

- Standardized Assay Protocols : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., ketanserin for 5-HT₂A) to minimize variability .

- Purity Validation : Re-evaluate compound purity via HPLC-MS and quantify trace impurities (e.g., unreacted benzyl chloride) that may off-target effects .

- Comparative Studies : Benchmark activity against structurally validated analogs (e.g., (2,3-dimethoxybenzyl) derivatives) to isolate substituent-specific effects .

Q. How can computational methods like molecular docking guide the design of this compound analogs with improved pharmacological profiles?

- Target Identification : Perform homology modeling for understudied targets (e.g., sigma receptors) using databases like PubChem or PDB .

- Docking Workflow :

- Prepare the ligand (protonated amine) and receptor (e.g., 5-HT₂A crystal structure, PDB ID: 6A93).

- Use AutoDock Vina to simulate binding poses, focusing on hydrogen bonds between the methoxy group and Ser159/Trp358 residues.

- Validate predictions with mutagenesis studies (e.g., alanine scanning of key residues) .

- ADMET Prediction : Tools like SwissADME can predict logP (optimal range: 2–3) and blood-brain barrier permeability, critical for CNS-targeted analogs .

Methodological Challenges

Q. What are the common pitfalls in synthesizing this compound, and how can they be mitigated?

- Byproduct Formation : Unreacted 2-methoxybenzyl chloride can form HCl salts, leading to reduced yields. Use excess amine (1.2 equivalents) and neutralize with aqueous NaHCO₃ during workup .

- Oxidation : The primary amine is prone to oxidation. Conduct reactions under inert atmosphere (N₂/Ar) and add antioxidants like BHT (0.1% w/w) .

- Purification : Hydrophobic byproducts may co-elute in chromatography. Use gradient elution (e.g., 5–95% acetonitrile in water) and monitor fractions via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) .

Q. How can researchers validate the biological activity of this compound in complex matrices (e.g., serum-containing media)?

- Matrix Interference : Serum proteins (e.g., albumin) can bind the compound, reducing free concentration. Use ultracentrifugation (10,000 ×g, 30 min) or protein precipitation (acetonitrile 1:1 v/v) before LC-MS analysis .

- Dose-Response Curves : Account for matrix effects by spiking known concentrations into media and comparing IC₅₀ values with buffer-only controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.